molecular formula C16H25N3 B5822218 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine

1-(1-methyl-4-piperidinyl)-4-phenylpiperazine

Cat. No. B5822218
M. Wt: 259.39 g/mol
InChI Key: RPGOORCKNRWNAK-UHFFFAOYSA-N
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Description

1-(1-methyl-4-piperidinyl)-4-phenylpiperazine (MPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a piperazine derivative that has been investigated for its effects on the central nervous system.

Mechanism of Action

1-(1-methyl-4-piperidinyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. The exact mechanism of action of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is not fully understood, but it is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as an anti-addictive agent. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to reduce cocaine self-administration in rats and to attenuate the reinforcing effects of cocaine.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both important targets for drug development. However, one limitation of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Future Directions

There are several potential future directions for the study of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine. One area of interest is the development of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine could be studied for its potential as a therapeutic agent in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor and has been investigated for its effects on mood, cognition, and behavior. While 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has some limitations, there are several potential future directions for the study of this compound.

Synthesis Methods

1-(1-methyl-4-piperidinyl)-4-phenylpiperazine can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidinol and phenylpiperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGOORCKNRWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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